7,8-Dimethoxy-2-methyl-4H-chromen-4-one
Description
7,8-Dimethoxy-2-methyl-4H-chromen-4-one is a substituted chromenone derivative characterized by a benzopyran-4-one backbone with methoxy groups at positions 7 and 8 and a methyl group at position 2. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocycles widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
7,8-dimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H12O4/c1-7-6-9(13)8-4-5-10(14-2)12(15-3)11(8)16-7/h4-6H,1-3H3 |
InChI Key |
RZYSMUQBFCIUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7,8-Dimethoxy-2-methyl-4H-chromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-hydroxyacetophenone with dimethyl sulfate in the presence of a base to form the intermediate compound, which is then cyclized to produce the desired chromenone structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7,8-Dimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The methoxy groups on the chromenone ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,8-Dimethoxy-2-methyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of dyes, fragrances, and other industrial products[][3].
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Chromenone Derivatives
Chromenone derivatives exhibit significant variations in biological activity and physicochemical properties based on substituent patterns. Below is a detailed comparison of 7,8-dimethoxy-2-methyl-4H-chromen-4-one with analogous compounds:
5,7-Dimethoxy-2-phenyl-4H-chromen-4-one
- Structure : Methoxy groups at positions 5 and 7, phenyl group at position 2.
- Synthesis : Prepared via Claisen-Schmidt condensation and cyclization .
- Biological Activity : Demonstrates anticancer activity due to the phenyl group enhancing π-π interactions with biological targets .
- Key Difference : The phenyl substituent (vs. methyl in the target compound) increases lipophilicity and may improve membrane permeability.
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one (Compound 3)
- Structure : Methylsulfonyl group at position 4 of the phenyl ring attached to position 2.
- Synthesis : Oxidized from the methylthio precursor using H₂O₂ in THF (78% yield) .
- Physicochemical Properties : Higher polarity compared to methoxy-substituted derivatives due to the sulfonyl group, as evidenced by a higher melting point (187°C vs. ~100–150°C for methoxy analogs) .
8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one
- Structure: Hydroxy group at position 7, dimethylaminomethyl group at position 8, phenyl at position 3.
- Physicochemical Properties: Molecular formula C₁₈H₁₇NO₃; molar mass 295.33 g/mol.
- Biological Relevance: Aminoalkyl substituents are common in CNS-targeting drugs, hinting at neuroactive applications .
4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-aminium
- Structure: Partially saturated chromenone core with chloro and methoxyphenyl substituents.
- Synthesis : Multi-step protocol involving Michael addition and cyclization .
- Activity: Chlorophenyl and cyano groups enhance electrophilicity, likely contributing to antimicrobial or antiparasitic effects .
Critical Analysis of Structural-Activity Relationships (SAR)
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